1,2-Difluoro-5-nitro-3-(trifluoromethoxy)benzene

Description

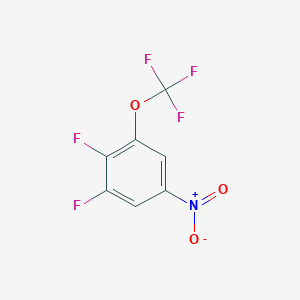

1,2-Difluoro-5-nitro-3-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with fluorine atoms at positions 1 and 2, a nitro group (-NO₂) at position 5, and a trifluoromethoxy (-OCF₃) group at position 2. While direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs highlight key reactivity patterns and applications, as discussed below.

Properties

IUPAC Name |

1,2-difluoro-5-nitro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO3/c8-4-1-3(13(14)15)2-5(6(4)9)16-7(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKJHOBOZATXNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-5-nitro-3-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 1,2-difluoro-3-(trifluoromethoxy)benzene using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-5-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of electron-withdrawing groups such as nitro and trifluoromethoxy makes the compound susceptible to nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various nucleophiles.

Reduction: Amino derivatives.

Oxidation: Oxidized products such as nitroso compounds.

Scientific Research Applications

1,2-Difluoro-5-nitro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine, which can enhance biological activity and metabolic stability.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-5-nitro-3-(trifluoromethoxy)benzene is largely dependent on its chemical structure. The electron-withdrawing nature of the nitro and trifluoromethoxy groups influences its reactivity and interactions with other molecules. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or electrostatic interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,2-Difluoro-5-nitro-3-(trifluoromethoxy)benzene with structurally or functionally related compounds from the evidence:

Structural and Electronic Comparisons

- Substituent Effects: The trifluoromethoxy group in the target compound and analogs (e.g., 1-Bromo-3-(trifluoromethoxy)benzene ) is a strong EWG, enhancing electrophilic substitution resistance.

- Fluorine vs. Bromine : Compared to brominated analogs (), fluorine’s smaller size and higher electronegativity may reduce steric hindrance but increase ring deactivation, affecting coupling reactions.

Physical Properties

- Boiling Point/Density : Brominated analogs (e.g., 1-Bromo-4-(trifluoromethoxy)benzene, bp 153–155°C ) provide benchmarks, but the target compound’s nitro and fluorine groups likely increase polarity and molecular weight, altering solubility and melting points.

Biological Activity

1,2-Difluoro-5-nitro-3-(trifluoromethoxy)benzene (CAS No. 1803871-20-6) is a fluorinated aromatic compound that has garnered attention for its potential biological activity. With a molecular formula of C7H2F5NO3 and a molecular weight of 243.09 g/mol, this compound features multiple fluorine atoms which may influence its pharmacological properties. This article aims to synthesize current research findings regarding the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Physical Properties

- Molecular Weight: 243.09 g/mol

- Boiling Point: Predicted at 214.5 ± 35.0 °C .

- Density: Approximately 1.619 g/cm³ .

Research indicates that the incorporation of fluorine atoms into organic compounds can significantly alter their interaction with biological targets. For instance, trifluoromethyl groups have been shown to enhance the potency of various drugs by improving their binding affinity to target proteins . In the case of this compound, studies suggest that the trifluoromethoxy group may enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability .

Cytotoxicity and Antiparasitic Activity

A comparative analysis of related compounds indicates that the presence of nitro and trifluoromethoxy groups can confer significant cytotoxic effects against various cancer cell lines. For example, a study on structurally similar nitro-substituted benzene derivatives revealed varying degrees of cytotoxicity against HepG2 liver cancer cells .

Table: Cytotoxic Activity of Related Compounds

| Compound Name | EC50 (μM) HepG2 | Mechanism |

|---|---|---|

| This compound | TBD | TBD |

| Nitrobenzene Derivative A | 10.5 | Induces apoptosis |

| Nitrobenzene Derivative B | 8.2 | Inhibits cell proliferation |

Case Studies

In a recent study published in MDPI, compounds containing trifluoromethyl groups demonstrated enhanced inhibitory effects on serotonin uptake compared to their non-fluorinated counterparts . This suggests that similar mechanisms may be at play for this compound in modulating neurotransmitter systems.

Toxicological Profile

The safety profile of fluorinated compounds is critical for their therapeutic application. Preliminary toxicity assessments indicate that while some fluorinated compounds exhibit low toxicity levels, others may pose risks due to their metabolic byproducts . The specific toxicity profile for this compound remains to be thoroughly investigated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.